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molecular formula C12H18O2 B8485032 3-(2-Hydroxy-2-methylpropyl)-2,6-dimethylphenol

3-(2-Hydroxy-2-methylpropyl)-2,6-dimethylphenol

Cat. No. B8485032
M. Wt: 194.27 g/mol
InChI Key: HRVXAGQZMMMKFO-UHFFFAOYSA-N
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Patent
US05962469

Procedure details

Raney nickel (RaNi, ca. 20 g) is washed five times with water and twice with anhydrous EtOH. A slurry of this catalyst in EtOH is then added to a solution of bis(sulfide) 37 (3.01 g, 6.04 mmol) in EtOH (30 mL). The resulting mixture is heated at vigorous reflux under N2 for 2 h, then cooled. The supernatant is decanted, and the catalyst is washed successively with MeOH and EtOAc (2×). The decanted organic layers are combined and evaporated. The residue is purified by FC (10:1, CH2Cl2 /iPrOH) to give 33 as a pale yellow oil (0.98 g, 84%) . 1H NMR (CDCl3) 6.94 (d, 1, J=7.7), 6.72 (d, 1, J=7.7), 2.81 (s, 2), 2.24 (s, 6), 1.24 (s, 6); 13C NMR (CDCl3) 152.44, 135.06, 127.42, 123.42, 122.91, 120.95, 71.59, 45.68, 29.41, 15.87, 12.76; MS (MW=194.3, CI/CH4, eE=70 eV) m/z 195 (M+H)+, 177 (base peak), 175, 149, 136, 91, 79.
Name
bis(sulfide)
Quantity
3.01 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Yield
84%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]([CH3:34])([CH3:33])[CH2:3][C:4]1[C:5]([CH2:22]SCC2C=CC(OC)=CC=2)=[C:6]([OH:21])[C:7]([CH2:10]SCC2C=CC(OC)=CC=2)=[CH:8][CH:9]=1>CCO>[OH:1][C:2]([CH3:34])([CH3:33])[CH2:3][C:4]1[C:5]([CH3:22])=[C:6]([OH:21])[C:7]([CH3:10])=[CH:8][CH:9]=1

Inputs

Step One
Name
bis(sulfide)
Quantity
3.01 g
Type
reactant
Smiles
OC(CC=1C(=C(C(=CC1)CSCC1=CC=C(C=C1)OC)O)CSCC1=CC=C(C=C1)OC)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO
Name
Quantity
30 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
Raney nickel (RaNi, ca. 20 g) is washed five times with water
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at vigorous reflux under N2 for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
The supernatant is decanted
WASH
Type
WASH
Details
the catalyst is washed successively with MeOH and EtOAc (2×)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue is purified by FC (10:1, CH2Cl2 /iPrOH)

Outcomes

Product
Name
Type
product
Smiles
OC(CC=1C(=C(C(=CC1)C)O)C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.98 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 83.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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